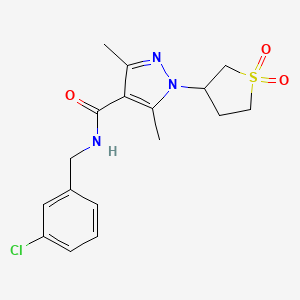

N-(3-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Description

N-(3-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-chlorobenzyl substituent and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 3,5-dimethyl groups on the pyrazole core contribute to steric and electronic effects, which may modulate reactivity and stability.

Properties

Molecular Formula |

C17H20ClN3O3S |

|---|---|

Molecular Weight |

381.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C17H20ClN3O3S/c1-11-16(17(22)19-9-13-4-3-5-14(18)8-13)12(2)21(20-11)15-6-7-25(23,24)10-15/h3-5,8,15H,6-7,9-10H2,1-2H3,(H,19,22) |

InChI Key |

UEWUNZLAYYGBGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

The most widely reported method involves reacting 1,3-diketones (e.g., acetylacetone) with hydrazines under catalytic conditions. For 3,5-dimethylpyrazole derivatives, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate in ethanol under reflux to yield 3,5-dimethyl-1H-pyrazole (Scheme 1).

-

Reactants : Acetylacetone (1.0 mmol), hydrazine hydrate (1.2 mmol)

-

Catalyst : [Ce(L-Pro)₂]₂(Oxa) (5 mol%)

-

Conditions : Ethanol, room temperature, 2–4 hours

Mechanistic Insight : The cerium catalyst facilitates imine formation and subsequent cyclization via Lewis acid activation.

Carboxamide Functionalization at Position 4

Carboxylic Acid Activation

The pyrazole-4-carboxylic acid is synthesized via oxidation of 4-methylpyrazole derivatives or direct carboxylation using CO insertion.

Oxidation Method :

-

Reactant : 3,5-Dimethyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole

-

Oxidizing Agent : KMnO₄ in acidic medium

-

Yield : 65%

Amide Coupling with 3-Chlorobenzylamine

The carboxylic acid is converted to the amide using 3-chlorobenzylamine and coupling agents such as HATU or EDCl.

-

Reactants : Pyrazole-4-carboxylic acid (1.0 mmol), 3-chlorobenzylamine (1.2 mmol)

-

Coupling Agent : HATU (1.5 mmol), DIPEA (3.0 mmol)

-

Solvent : DCM, 25°C, 12 hours

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

Recent advances employ palladium-catalyzed carbonylation to integrate the carboxamide group during pyrazole formation (Scheme 2).

Solid-Phase Synthesis

Immobilized pyrazole derivatives on Wang resin enable iterative functionalization, though yields remain moderate (50–60%).

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and pyrazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential as Anticancer Agent

Recent studies have investigated the compound's efficacy against various cancer types, particularly focusing on its mechanism of action. The compound has shown promise in targeting specific receptors associated with cancer cell proliferation. For instance, molecular docking studies indicated that it could effectively bind to estrogen receptors, suggesting potential use in breast cancer treatment .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes linked to metabolic pathways in cancer and other diseases. Research indicates that it may interact with enzyme active sites, potentially modulating their activity and offering therapeutic benefits against conditions such as diabetes and hypertension.

Pharmacological Studies

Anti-inflammatory Properties

Preliminary research suggests that N-(3-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide may exhibit anti-inflammatory effects. This is attributed to its structural features that allow it to interfere with inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that compounds similar to this pyrazole derivative might possess neuroprotective properties. Studies have shown that certain pyrazole derivatives can mitigate oxidative stress and neuronal damage, indicating a potential application in neurodegenerative disorders like Alzheimer's disease .

Synthesis and Industrial Applications

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Advanced methodologies such as continuous flow reactors and optimized purification techniques (e.g., chromatography) are employed to enhance yield and purity for industrial applications.

Potential Use in Agriculture

Given its biological activity, there is potential for this compound to be developed as a pesticide or herbicide. Its ability to inhibit specific biological pathways could be harnessed to protect crops from pests and diseases without harming beneficial organisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Substitution

A critical analog is N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide , which differs only in the position of the chlorine atom on the benzyl group (4-chloro vs. 3-chloro). Positional isomerism can significantly alter physicochemical properties:

- Crystallinity: Substitution patterns influence melting points (mp), though direct mp data for the 3-chloro compound are unavailable. For example, analogs with 4-chlorophenyl groups (e.g., compound 3b in ) exhibit higher melting points (171–172°C) compared to non-chlorinated derivatives (e.g., 3a, mp 133–135°C), suggesting enhanced intermolecular interactions with halogens .

Pyrazole Carboxamide Derivatives with Varied Aryl Groups

describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). These compounds share the pyrazole-carboxamide backbone but differ in aryl substituents (e.g., phenyl, 4-fluorophenyl, 4-chlorophenyl) and the presence of a cyano group. Key comparisons include:

- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 3b ) showed moderate yields (68%), similar to 4-fluorophenyl analogs (3d , 71% yield). Steric hindrance from bulkier groups (e.g., p-tolyl in 3c ) reduced yields to 62% .

- Spectroscopic Signatures : The ¹H-NMR spectra of 3a–3p consistently show aromatic proton signals between δ 7.21–8.12 ppm and methyl groups at δ ~2.65 ppm, indicating minimal electronic perturbation from substituent variations .

Analogs with Alternative Substituents

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide () differs in two key aspects:

Substituent Position : The 2-chlorobenzyl group may reduce steric accessibility compared to 3- or 4-chloro isomers.

Lack of Sulfone Group : The absence of the 1,1-dioxidotetrahydrothiophen-3-yl moiety reduces molecular weight (343.81 vs. 406.89) and polarity, likely impacting solubility and bioavailability .

Biological Activity

N-(3-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the pyrazole class of heterocycles. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₉H₁₈ClN₃O₃S

- Molecular Weight : 431.89 g/mol

- CAS Number : 578722-29-9

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazole Ring : The precursor compounds undergo condensation reactions with hydrazine derivatives.

- Introduction of the Chlorobenzyl Group : This is achieved through nucleophilic substitution reactions.

- Formation of the Dioxidotetrahydrothiophenyl Group : This group is introduced via oxidation reactions involving tetrahydrothiophene derivatives.

- Carboxamide Formation : The final step involves acylation using acetic anhydride or acetyl chloride.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The agar diffusion method showed notable inhibition zones compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that pyrazole derivatives can induce apoptosis in cancer cell lines including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various animal models .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.